A Technical Guide to the Physical Properties of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
A Technical Guide to the Physical Properties of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. As experimentally determined data for this specific isomer is not widely published, this document synthesizes available information, presents established analytical methodologies for its characterization, and offers expert insights grounded in the behavior of structurally related compounds.
Introduction: The Significance of Fluorinated Pyridines
The incorporation of a trifluoromethyl group and chlorine and methoxy substituents onto a pyridine scaffold creates a molecule with unique electronic properties, metabolic stability, and potential for diverse chemical transformations. Such compounds are valuable intermediates in the synthesis of novel bioactive molecules. The precise arrangement of these substituents, as in 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine, dictates its reactivity, binding interactions, and physical characteristics. Understanding these properties is paramount for its effective use in research and development.
Core Physical and Chemical Identifiers
To prevent ambiguity with its isomers, it is crucial to identify 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine by its unique Chemical Abstracts Service (CAS) number and other key identifiers.
| Identifier | Value | Source |
| Chemical Name | 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine | - |
| CAS Number | 866659-69-8 | [1] |
| Molecular Formula | C₇H₅ClF₃NO | [2] |
| Molecular Weight | 211.57 g/mol | [2] |
| Canonical SMILES | COC1=C(C=C(C=N1)C(F)(F)F)Cl | [2] |
| InChIKey | ZRRBUQUZQJTWRO-UHFFFAOYSA-N | [2] |
Physical Properties: A Data-Driven Assessment
| Property | Estimated Value/Observation | Rationale and Comparative Insights |
| Appearance | Colorless to light yellow liquid or solid | Structurally similar compounds, such as 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine, are described as colorless to light yellow liquids.[3] The physical state at room temperature is dependent on the melting point. |
| Melting Point | Data requires experimental determination | The melting points of substituted pyridines are highly sensitive to the substitution pattern. For comparison, 2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 29-34 °C.[4] |
| Boiling Point | Data requires experimental determination | The boiling point is expected to be elevated due to the molecular weight and polar nature of the substituents. 2-Chloro-5-(trifluoromethyl)pyridine has a boiling point of 147-152 °C.[4] |
| Density | Data requires experimental determination | Halogenated and trifluoromethylated organic compounds typically have densities greater than water. For instance, 2-Chloro-5-(trifluoromethyl)pyridine has a density of 1.417 g/mL at 25 °C.[4] |
| Solubility | - Low solubility in water- Soluble in common organic solvents (e.g., dichloromethane, chloroform, methanol) | The hydrophobic trifluoromethyl group and the overall non-polar character of the substituted pyridine ring suggest limited aqueous solubility.[1] Good solubility in organic solvents is expected for a molecule of this nature. |
Experimental Protocols for Physical Property Determination
For researchers synthesizing or working with 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine, the following are standard, robust methodologies for determining its key physical properties.
Determination of Melting Point (for solid samples)
The melting point is a critical indicator of purity. Differential Scanning Calorimetry (DSC) is the preferred method for its precision and the small sample size required.
Workflow for Melting Point Determination using DSC:
Causality: A sharp melting peak over a narrow temperature range is indicative of a high-purity crystalline solid. Broad peaks suggest the presence of impurities or an amorphous state.
Determination of Boiling Point
For liquid samples, the boiling point can be accurately determined using ebulliometry or distillation-based methods under controlled pressure.
Experimental Setup for Boiling Point Determination:
Expert Insight: For small sample volumes, a micro-boiling point apparatus can be utilized. It is crucial to record the atmospheric pressure at the time of measurement and, if necessary, correct the boiling point to standard pressure.
Structural Confirmation: Spectroscopic Analysis
The identity and purity of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine should be confirmed using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR will show characteristic shifts for the aromatic protons and the methoxy group protons. The coupling patterns will be indicative of the substitution pattern on the pyridine ring.
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¹³C NMR provides information on the number of unique carbon atoms and their chemical environment.
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¹⁹F NMR is highly specific for the trifluoromethyl group and will show a singlet in a characteristic region.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-Cl, C-O, C-F, and aromatic C-H and C=N bonds.
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Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide fragmentation patterns that can help confirm the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the molecular ion peak.
Rationale: The combination of these techniques provides an unambiguous confirmation of the chemical structure and is a standard practice in chemical synthesis and quality control.
Safety and Handling
A dedicated Safety Data Sheet (SDS) for 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is not widely available. Therefore, a conservative approach to handling is essential, based on the known hazards of structurally similar compounds.
Inferred Hazards:
-
Harmful if swallowed: Based on related compounds like 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine.[2]
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May cause skin and eye irritation: A common property of halogenated organic compounds.
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Flammable liquid and vapor: As indicated for the 3-chloro-2-methoxy isomer.[2]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is a valuable chemical intermediate with physical properties that are yet to be fully characterized in the public domain. This guide provides a framework for understanding its likely characteristics and outlines the standard, validated methodologies for their experimental determination. For any application, it is imperative that researchers perform their own analytical characterization and safety assessments to ensure the integrity of their work and the safety of their personnel.
References
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Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10343. [Link]
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PubChem. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Jouffroy, M., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
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Al-Zaydi, K. M. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10900-10910. [Link]
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Tang, X., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]
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ResearchGate. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]
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